1-(4-Fluoro-benzoyl)-3-(2-phenyl-benzooxazol-5-yl)-thiourea 1-(4-Fluoro-benzoyl)-3-(2-phenyl-benzooxazol-5-yl)-thiourea
Brand Name: Vulcanchem
CAS No.: 335212-96-9
VCID: VC0410067
InChI: InChI=1S/C21H14FN3O2S/c22-15-8-6-13(7-9-15)19(26)25-21(28)23-16-10-11-18-17(12-16)24-20(27-18)14-4-2-1-3-5-14/h1-12H,(H2,23,25,26,28)
SMILES: C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F
Molecular Formula: C21H14FN3O2S
Molecular Weight: 391.4g/mol

1-(4-Fluoro-benzoyl)-3-(2-phenyl-benzooxazol-5-yl)-thiourea

CAS No.: 335212-96-9

Main Products

VCID: VC0410067

Molecular Formula: C21H14FN3O2S

Molecular Weight: 391.4g/mol

1-(4-Fluoro-benzoyl)-3-(2-phenyl-benzooxazol-5-yl)-thiourea - 335212-96-9

CAS No. 335212-96-9
Product Name 1-(4-Fluoro-benzoyl)-3-(2-phenyl-benzooxazol-5-yl)-thiourea
Molecular Formula C21H14FN3O2S
Molecular Weight 391.4g/mol
IUPAC Name 4-fluoro-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
Standard InChI InChI=1S/C21H14FN3O2S/c22-15-8-6-13(7-9-15)19(26)25-21(28)23-16-10-11-18-17(12-16)24-20(27-18)14-4-2-1-3-5-14/h1-12H,(H2,23,25,26,28)
Standard InChIKey ZWTXCFGMPRAUJR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F
PubChem Compound 1138809
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator